Cas no 59649-56-8 (2,3-Diaminophenol)
2,3-Diaminophenol Chemical and Physical Properties
Names and Identifiers
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- 2,3-Diaminophenol
- 2,3-DIAMINOPHENOL0.,98
- Phenol, 2,3-diamino-
- 3-hydroxy-1,2-phenylenediamine
- 3-hydroxy-2-aminoaniline
- 3-hydroxyphenylenediamine
- diaminohydroxybenzene
- diaminophenol
- Phenol,2,3-diaMino
- 3-Hydroxy-1,2-diaminobenzene
- 3-Hydroxy-o-phenylenediamine
- PCAXITAPTVOLGL-UHFFFAOYSA-N
- Phenol, diamino-
- zlchem 936
- 2,3-diamino-phenol
- PubChem2129
- 2,3-bis(azanyl)phenol
- ZLD0402
- BCP17576
- FCH931681
- CHM0019320
- VZ22180
- RP19581
- ZB011794
- 59649-56-8
- J-506909
- FT-0640618
- AC-24719
- GS-3006
- AKOS006223441
- 2,3-Diaminophenol, 97%
- InChI=1/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H
- SCHEMBL190980
- MFCD00075199
- CS-W005863
- AM20040809
- A832399
- DTXSID40975046
- EN300-124530
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- MDL: MFCD00075199
- Inchi: 1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2
- InChI Key: PCAXITAPTVOLGL-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1N)N
Computed Properties
- Exact Mass: 124.06400
- Monoisotopic Mass: 124.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 15
- XLogP3: 0.2
- Topological Polar Surface Area: 72.3
Experimental Properties
- Color/Form: Not available
- Density: 1.3±0.1 g/cm3
- Melting Point: 161-165 °C (lit.)
- Boiling Point: 303.6±27.0 °C at 760 mmHg
- Flash Point: 137.4±23.7 °C
- Refractive Index: 1.722
- PSA: 72.27000
- LogP: 1.71900
- Solubility: Not available
- Vapor Pressure: No data available
2,3-Diaminophenol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 3259 8/PG 2
- WGK Germany:3
- Hazard Category Code: 20/22-36/37/38
- Safety Instruction: S26
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Hazardous Material Identification:
- Safety Term:S26
- Risk Phrases:R20/22; R36/37/38
- Storage Condition:Store at 4 ° C, -4 ° C is better
2,3-Diaminophenol Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,3-Diaminophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146789-10g |
2,3-Diaminophenol |
59649-56-8 | 97% | 10g |
$190.80 | 2023-09-01 | |
| Alichem | A019146789-25g |
2,3-Diaminophenol |
59649-56-8 | 97% | 25g |
$399.00 | 2023-09-01 | |
| Fluorochem | 208713-1g |
2,3-Diaminophenol |
59649-56-8 | 95% | 1g |
£21.00 | 2022-03-01 | |
| Fluorochem | 208713-5g |
2,3-Diaminophenol |
59649-56-8 | 95% | 5g |
£82.00 | 2022-03-01 | |
| Fluorochem | 208713-10g |
2,3-Diaminophenol |
59649-56-8 | 95% | 10g |
£148.00 | 2022-03-01 | |
| Chemenu | CM253895-5g |
2,3-Diaminophenol |
59649-56-8 | 95+% | 5g |
$102 | 2021-06-16 | |
| Chemenu | CM253895-10g |
2,3-Diaminophenol |
59649-56-8 | 95+% | 10g |
$184 | 2021-06-16 | |
| Chemenu | CM253895-25g |
2,3-Diaminophenol |
59649-56-8 | 95+% | 25g |
$355 | 2021-06-16 | |
| TRC | D415180-100mg |
2,3-Diaminophenol |
59649-56-8 | 100mg |
$ 58.00 | 2023-09-07 | ||
| TRC | D415180-250mg |
2,3-Diaminophenol |
59649-56-8 | 250mg |
$ 69.00 | 2023-09-07 |
2,3-Diaminophenol Suppliers
2,3-Diaminophenol Related Literature
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1. On benzo[b][1,4]diazepinium-olates, -thiolates and -carboxylates as anti-Hückel mesomeric betainesAndreas Schmidt,Abbas Gholipour Shilabin,Martin Nieger Org. Biomol. Chem. 2003 1 4342
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Guixia Zhao,Xiubing Huang,Zhenwu Tang,Qifei Huang,Fenglei Niu,Xiangke Wang Polym. Chem. 2018 9 3562
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Guixia Zhao,Xiubing Huang,Zhenwu Tang,Qifei Huang,Fenglei Niu,Xiangke Wang Polym. Chem. 2018 9 3562
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Abhishek Sharma,Prasad Appukkuttan,Erik Van der Eycken Chem. Commun. 2012 48 1623
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Andrea Rozzi,Alessandro Pedrini,Roberta Pinalli,Chiara Massera,Ivan Elmi,Stefano Zampolli,Enrico Dalcanale Chem. Commun. 2022 58 7554
Additional information on 2,3-Diaminophenol
Recent Advances in the Application of 2,3-Diaminophenol (CAS: 59649-56-8) in Chemical Biology and Pharmaceutical Research
2,3-Diaminophenol (CAS: 59649-56-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis, biosensing, and material science. This compound, characterized by its two amine groups and a hydroxyl group on a benzene ring, serves as a critical intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. Recent studies have explored its role in the development of novel therapeutic agents, particularly in oncology and neurology, highlighting its potential as a building block for targeted drug delivery systems and diagnostic tools.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2,3-diaminophenol derivatives as inhibitors of tyrosine kinase receptors, which are implicated in several cancer types. The research team synthesized a series of derivatives using 59649-56-8 as a precursor and evaluated their biological activity against non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects with IC50 values in the nanomolar range, suggesting their potential as lead compounds for further drug development.
In addition to its therapeutic applications, 2,3-diaminophenol has been investigated for its utility in biosensing technologies. A recent study in Analytical Chemistry reported the development of a fluorescence-based sensor utilizing 59649-56-8 for the detection of heavy metal ions in biological samples. The sensor demonstrated high selectivity for mercury ions (Hg2+), with a detection limit of 0.1 nM, making it a promising tool for environmental monitoring and clinical diagnostics. The researchers attributed the sensor's performance to the chelating properties of the diaminophenol moiety, which forms stable complexes with metal ions.
Another emerging area of research involves the use of 2,3-diaminophenol in the synthesis of advanced materials. A 2024 publication in Advanced Materials described the incorporation of 59649-56-8 into polymer matrices to create conductive hydrogels with self-healing properties. These hydrogels exhibited excellent biocompatibility and were tested as scaffolds for neural tissue engineering. The study reported enhanced neurite outgrowth and cell adhesion, suggesting potential applications in regenerative medicine for treating neurodegenerative disorders.
Despite these promising developments, challenges remain in the large-scale production and application of 2,3-diaminophenol. Issues such as stability under physiological conditions and potential toxicity of its derivatives require further investigation. Ongoing research aims to optimize synthetic routes to improve yield and purity while minimizing environmental impact. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, paving the way for new therapeutic and diagnostic solutions.
In conclusion, 2,3-diaminophenol (CAS: 59649-56-8) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from drug development to biosensing and material science, underscore its versatility and potential for future breakthroughs. As research progresses, it is anticipated that novel derivatives and formulations will emerge, further expanding the utility of this important chemical building block.
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